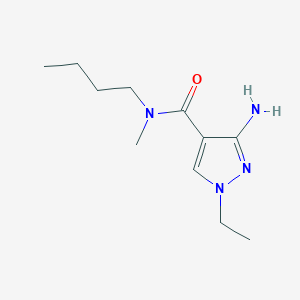![molecular formula C17H27NO2 B11734084 1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11734084.png)
1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine is an organic compound with a complex structure that includes a cyclobutyl ring and a dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps, starting with the preparation of the cyclobutyl ring and the dimethoxyphenyl group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the available resources.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Nucleophiles and Electrophiles: Common nucleophiles include hydroxide ions and amines, while common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific context and application. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific use of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-cyclobutyl-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cyclobutanemethanamine, 1-(3,4-dimethoxyphenyl)-α-(2-methylpropyl)
Uniqueness
1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to its specific combination of a cyclobutyl ring and a dimethoxyphenyl group
Eigenschaften
Molekularformel |
C17H27NO2 |
|---|---|
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
1-[1-(3,4-dimethoxyphenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C17H27NO2/c1-12(2)10-16(18)17(8-5-9-17)13-6-7-14(19-3)15(11-13)20-4/h6-7,11-12,16H,5,8-10,18H2,1-4H3 |
InChI-Schlüssel |
TUPOQYNCPOKTEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C1(CCC1)C2=CC(=C(C=C2)OC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11734009.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734010.png)



![3-(Dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one](/img/structure/B11734057.png)


![4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11734083.png)
![N''-[3-(Dimethylamino)propyl]guanidine; sulfuric acid](/img/structure/B11734092.png)
![3-({[4-(dimethylamino)phenyl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11734096.png)
![4-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B11734098.png)
![[1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B11734109.png)
